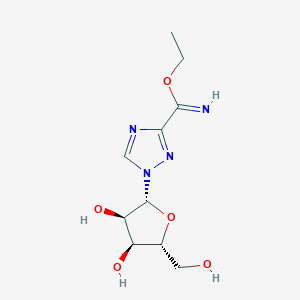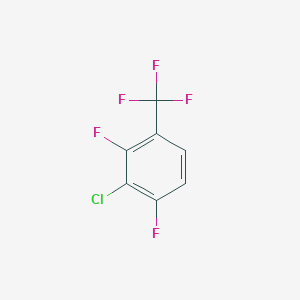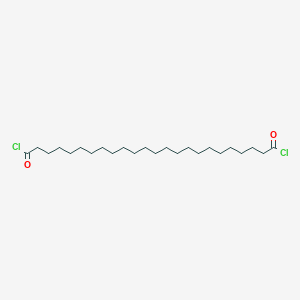
Tetracosanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosanedioyl dichloride, also known as TDC, is a chemical compound that is commonly used in scientific research. It is a type of diacid chloride that is used in the synthesis of polymers and other organic compounds. TDC has a molecular formula of C24H42Cl2O2 and a molecular weight of 459.51 g/mol.
Mécanisme D'action
Tetracosanedioyl dichloride reacts with various organic compounds to form polymers and other complex organic compounds. The reaction occurs through the formation of covalent bonds between the Tetracosanedioyl dichloride molecule and the organic compound.
Effets Biochimiques Et Physiologiques
Tetracosanedioyl dichloride does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Avantages Et Limitations Des Expériences En Laboratoire
Tetracosanedioyl dichloride is a relatively stable compound that can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, Tetracosanedioyl dichloride is highly reactive and can be dangerous if not handled properly. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of Tetracosanedioyl dichloride in scientific research. One area of interest is the development of new polymers and organic compounds that can be used in various applications such as drug delivery and tissue engineering. Another area of interest is the development of new surfactants that are more environmentally friendly and sustainable. Additionally, Tetracosanedioyl dichloride can be used as a starting material for the synthesis of various other organic compounds, which could have potential applications in a wide range of fields.
Méthodes De Synthèse
Tetracosanedioyl dichloride can be synthesized by the reaction of tetracosanoic acid with thionyl chloride. The reaction produces Tetracosanedioyl dichloride and hydrogen chloride gas as a byproduct. Tetracosanedioyl dichloride can also be synthesized by the reaction of tetracosanol with phosphorus pentachloride.
Applications De Recherche Scientifique
Tetracosanedioyl dichloride is commonly used in scientific research as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of polyamide and polyester polymers. Tetracosanedioyl dichloride is also used in the production of surfactants, which are used in a wide range of applications including detergents, cosmetics, and pharmaceuticals.
Propriétés
Numéro CAS |
123333-83-5 |
|---|---|
Nom du produit |
Tetracosanedioyl dichloride |
Formule moléculaire |
C24H44Cl2O2 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
tetracosanedioyl dichloride |
InChI |
InChI=1S/C24H44Cl2O2/c25-23(27)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)28/h1-22H2 |
Clé InChI |
OPMFMJWZTUCYPC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
SMILES canonique |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
Synonymes |
tetracosanedioyl dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



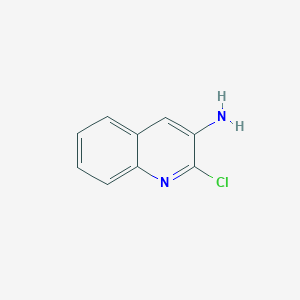
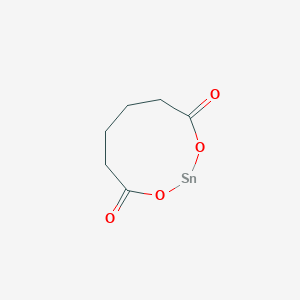
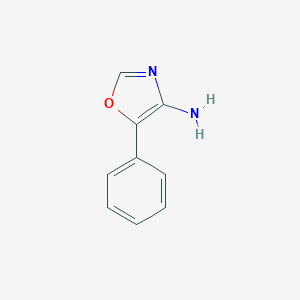
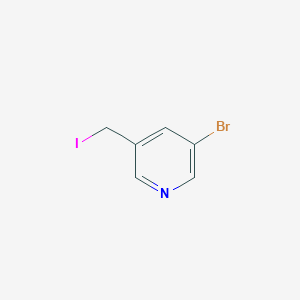
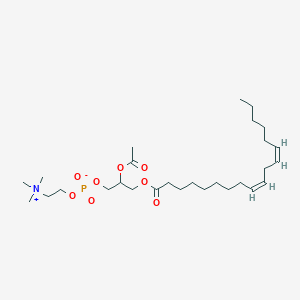
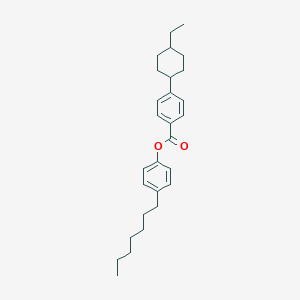
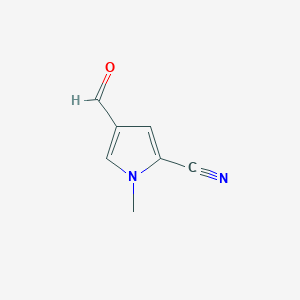
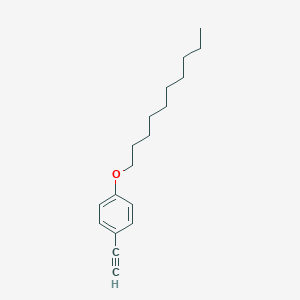
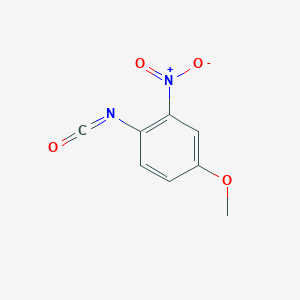
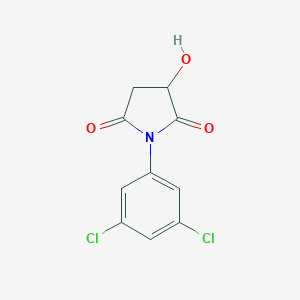
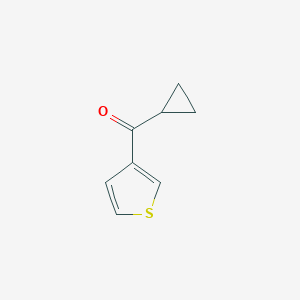
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
